4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol
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Overview
Description
4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol is an organic compound with the molecular formula C11H23NOS. This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing sulfur. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol typically involves the reaction of tetrahydro-2H-thiopyran-3-amine with 4-methylpentan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiopyran derivatives.
Scientific Research Applications
4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The thiopyran ring can interact with various enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring containing oxygen instead of sulfur.
Tetrahydrothiopyran: Similar structure but without the methyl and amino substituents.
4-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol: A positional isomer with the amino group at a different position.
Uniqueness
4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol is unique due to the specific positioning of the methyl and amino groups on the thiopyran ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H23NOS |
---|---|
Molecular Weight |
217.37 g/mol |
IUPAC Name |
4-methyl-2-(thian-3-ylamino)pentan-1-ol |
InChI |
InChI=1S/C11H23NOS/c1-9(2)6-11(7-13)12-10-4-3-5-14-8-10/h9-13H,3-8H2,1-2H3 |
InChI Key |
AWMFTCXRALPUQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NC1CCCSC1 |
Origin of Product |
United States |
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